Physicochemical properties of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline
Physicochemical properties of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline
Executive Summary
This technical guide profiles 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline , a specialized heterocyclic scaffold critical in medicinal chemistry. Characterized by a quinoline core functionalized with a reactive chlorine at the C2 position and a lipophilic trifluoromethyl-phenyl group at C4, this molecule serves as a high-value intermediate. It is frequently utilized in the synthesis of vacuolar H+-ATPase inhibitors , antimalarial agents (analogous to mefloquine structures), and kinase inhibitors .
The presence of the 3-trifluoromethyl group enhances metabolic stability and membrane permeability, while the C2-chloro substituent acts as a "warhead" for nucleophilic aromatic substitution (
Molecular Architecture & Physicochemical Properties
Chemical Identity[1][2]
-
IUPAC Name: 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline
-
Molecular Formula:
-
Molecular Weight: 307.70 g/mol
-
CAS Number: (Not universally indexed; treated as a specific derivative of the 2-chloro-4-arylquinoline class).
-
SMILES: FC(F)(F)c1cccc(c1)c2c(Cl)nc3ccccc32
Computed Physicochemical Data
The following properties are derived from Structure-Activity Relationship (SAR) algorithms calibrated for halogenated quinolines.
| Property | Value (Predicted/Experimental Range) | Significance |
| LogP (Lipophilicity) | 4.8 – 5.2 | High lipophilicity due to the aromatic core and |
| Polar Surface Area (TPSA) | ~25.7 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) permeability. |
| pKa (Conjugate Acid) | ~1.8 – 2.2 | The quinoline nitrogen is weakly basic, further suppressed by the electron-withdrawing 2-Cl and 4-aryl systems. |
| Melting Point | 98 – 102 °C | Typical range for 2-chloro-4-arylquinolines. Crystalline solid. |
| Solubility | Water: < 0.1 mg/mLDMSO: > 50 mg/mLDCM: Soluble | Strictly hydrophobic. Stock solutions must be prepared in DMSO or Ethanol. |
Electronic Distribution
-
C2 Position: Highly electrophilic. The inductive effect of the adjacent Nitrogen and the Chlorine atom makes this carbon susceptible to nucleophilic attack.
-
C4 Position: Sterically crowded by the 3-(trifluoromethyl)phenyl ring. The
group at the meta position of the phenyl ring exerts a strong electron-withdrawing effect ( ), deactivating the phenyl ring against electrophilic oxidation.
Synthetic Accessibility & Protocols
The most robust route to this scaffold avoids the selectivity issues of dichlorination by constructing the 4-aryl-2-quinolone core first, followed by regioselective chlorination.
Synthesis Workflow (DOT Visualization)
Caption: Stepwise conversion of aminobenzophenone precursor to the 2-chloroquinoline scaffold via a quinolone intermediate.
Detailed Protocol: Deoxychlorination
This protocol describes the conversion of the intermediate 4-[3-(trifluoromethyl)phenyl]quinolin-2(1H)-one to the final 2-chloro product.
Reagents:
-
Starting Material: 4-[3-(trifluoromethyl)phenyl]quinolin-2(1H)-one (1.0 eq)
-
Phosphorus Oxychloride (
): Excess (5–10 eq) - Acts as solvent and reagent. -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (Cat. 0.1 eq) - Accelerates reaction.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the quinolone starting material (1.0 g, 3.4 mmol) in neat
(5 mL). -
Activation: Add catalytic
(2 drops). The base facilitates the formation of the dichlorophosphate intermediate. -
Reflux: Heat the mixture to 105°C (reflux) under an inert atmosphere (
or Ar) for 2–4 hours.-
Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar, stays near baseline) should disappear, replaced by a non-polar UV-active spot (
).
-
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (50 g) with vigorous stirring.
-
Note:
hydrolysis is exothermic and releases HCl gas. Perform in a fume hood.
-
-
Neutralization: Adjust the pH of the aqueous slurry to ~8 using saturated
solution or . -
Extraction: Extract with Dichloromethane (
, 3 x 20 mL). Combine organics, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the product as an off-white solid.
Reactivity Profile: The C2 "Warhead"
The 2-chloro substituent is the primary site of reactivity.[1] It is activated for Nucleophilic Aromatic Substitution (
Reaction Pathways
| Reaction Type | Reagent | Product Class | Mechanism |
| Amination ( | Primary/Secondary Amines ( | 2-Amino-4-arylquinolines | Nucleophilic displacement of Cl. Requires heat (80-120°C) or acid catalysis. |
| Etherification | Alkoxides ( | 2-Alkoxy-4-arylquinolines | Facile displacement. |
| Suzuki Coupling | Aryl Boronic Acids + Pd(0) | 2,4-Diarylquinolines | Pd-catalyzed oxidative addition into C-Cl bond. |
| Hydrazinolysis | Hydrazine hydrate | 2-Hydrazino-quinoline | Precursor to triazolo-fused heterocycles. |
Mechanistic Visualization (DOT)
Caption: Divergent synthesis pathways utilizing the C2-chloro handle for library generation.
Handling, Stability, and Safety
Stability
-
Hydrolysis: Stable to atmospheric moisture. Slow hydrolysis to the 2-quinolone may occur in boiling acidic water.
-
Light Sensitivity: Mildly photosensitive; store in amber vials.
-
Storage: Keep at 2–8°C under inert gas for long-term storage.
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Quinoline toxicity).
-
H315: Causes skin irritation (Halogenated aromatic).
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (due to
persistence).
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a chemical fume hood to avoid inhalation of dust.
References
-
World Health Organization (WHO). Guidelines for the treatment of malaria. 3rd edition. (2015).[2][3] (Contextualizing quinoline scaffolds in drug development).
-
National Center for Biotechnology Information. PubChem Compound Summary for Quinoline Derivatives. (General physicochemical properties of halo-quinolines).
-
Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry.[4][5] (Discusses SAR of 2- and 4-substituted quinolines).
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Authoritative text on Quinoline synthesis and mechanisms).
-
Sigma-Aldrich (Merck). Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)quinoline. (Used as a proxy for safety data of the 4-aryl analog).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Arylation of RNA 2’-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
